molecular formula C9H10N2O2 B2558744 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 1022969-21-6

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B2558744
M. Wt: 178.191
InChI Key: FILSGOOINMONSL-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, commonly known as benzoxazepine (BZD), is an organic compound belonging to the heterocyclic family. It has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is 1S/C9H10N2O2/c10-6-1-2-8-7 (5-6)9 (12)11-3-4-13-8/h1-2,5H,3-4,10H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Derivatives : Derivatives of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one have been synthesized, displaying pharmacological properties like anxiolytic and anticonvulsant effects. These derivatives bind to benzodiazepine receptors, demonstrating potential for treating obesity and anxiety disorders. Some are in clinical testing stages for these purposes (Andronati et al., 2002).

Chemical Reactions and Synthesis Techniques

  • Chemical Reactions : The compound has been involved in various chemical reactions, including cyclization processes and interaction with other chemical agents to yield different compounds. This illustrates its versatility in chemical synthesis and potential as a building block for diverse chemical structures (Katekar, 1972).

Bioactivity and Ecological Role

  • Bioactivity and Ecological Implications : Compounds with a structure similar to 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, like benzoxazinones, have shown significant biological properties, including phytotoxic, antimicrobial, and insecticidal effects. These properties underline their potential utility in agronomy and pharmaceuticals (Macias et al., 2006).

Antioxidant Activity

  • Antioxidant Properties : Studies have shown that related compounds possess antioxidant properties. They have been synthesized and evaluated for their effectiveness in inhibiting lipid peroxidation, indicating their potential use in medical applications where antioxidant properties are required (Neochoritis et al., 2010).

Therapeutic Applications

  • Therapeutic Applications : Some derivatives have shown promise in inhibiting HIV-1 reverse transcriptase and may be beneficial in treating HIV. This highlights the potential of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives in antiviral therapy (Klunder et al., 1992).

Safety And Hazards

The compound has been assigned the signal word “Warning” and is represented by the exclamation mark pictogram . The hazard statement H302 indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSGOOINMONSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

CAS RN

1022969-21-6
Record name 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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